1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a unique structure combining a pyrazolo[1,5-a]pyrazine core with a piperidine-4-carboxamide moiety, making it a versatile scaffold for various applications.
Preparation Methods
The synthesis of 1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyrazine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may employ continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazine or piperidine rings are replaced by other substituents. .
Scientific Research Applications
1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound’s unique photophysical properties make it useful in the development of fluorescent probes and sensors .
Mechanism of Action
The mechanism of action of 1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their ring fusion and functional groups.
Pyrrolopyrazines: These derivatives have a different ring system but exhibit comparable chemical reactivity and applications.
Pyrazinamide derivatives: These compounds are structurally related and have similar biological activities, particularly in antimicrobial applications .
Properties
Molecular Formula |
C12H15N5O |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
1-pyrazolo[1,5-a]pyrazin-4-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C12H15N5O/c13-11(18)9-2-6-16(7-3-9)12-10-1-4-15-17(10)8-5-14-12/h1,4-5,8-9H,2-3,6-7H2,(H2,13,18) |
InChI Key |
QYPMIKOKTFPRJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=CN3C2=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.